N-(1-benzyl-4-piperidinyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
CAS No.:
Cat. No.: VC10281073
Molecular Formula: C22H24N4O2
Molecular Weight: 376.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24N4O2 |
|---|---|
| Molecular Weight | 376.5 g/mol |
| IUPAC Name | N-(1-benzylpiperidin-4-yl)-2-(4-oxoquinazolin-3-yl)acetamide |
| Standard InChI | InChI=1S/C22H24N4O2/c27-21(15-26-16-23-20-9-5-4-8-19(20)22(26)28)24-18-10-12-25(13-11-18)14-17-6-2-1-3-7-17/h1-9,16,18H,10-15H2,(H,24,27) |
| Standard InChI Key | YIHIYPBNAGSRDK-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1NC(=O)CN2C=NC3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
| Canonical SMILES | C1CN(CCC1NC(=O)CN2C=NC3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
Introduction
Structural Characterization and Chemical Profile
Molecular Architecture
The compound’s structure integrates three key components:
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Quinazolinone core: A bicyclic system comprising a benzene ring fused to a pyrimidinone ring, known for its planar geometry and hydrogen-bonding capacity. The 4-oxo group at position 4 enhances electrophilicity, facilitating interactions with biological targets .
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Benzyl-piperidine substituent: A lipophilic benzyl group attached to a piperidine ring, which introduces stereochemical complexity and potential for blood-brain barrier penetration .
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Acetamide linker: A flexible spacer that bridges the quinazolinone and benzyl-piperidine groups, allowing conformational adaptability during target binding .
The combination of these motifs suggests a molecule with balanced hydrophilicity and lipophilicity, as evidenced by predicted physicochemical properties (Table 1).
Table 1: Predicted Physicochemical Properties of N-(1-Benzyl-4-piperidinyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₄N₄O₂ |
| Molecular Weight | 396.47 g/mol |
| LogP (Octanol-Water) | 2.8 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Synthetic Pathways and Analytical Validation
Synthesis Strategy
The compound’s synthesis likely follows a multi-step protocol analogous to methods reported for related quinazolinone derivatives . A plausible route involves:
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Quinazolinone core formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.
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Functionalization at position 3: Introduction of the acetamide linker via nucleophilic substitution, as demonstrated in the synthesis of compound 11 in , where 2-chloro-N-substituted acetamide reacts with a quinazolinone precursor in the presence of anhydrous K₂CO₃.
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Benzyl-piperidine coupling: Alkylation or amidation to attach the benzyl-piperidine moiety, potentially using Buchwald-Hartwig amination or reductive amination techniques .
Spectroscopic Confirmation
While specific spectral data for this compound are unavailable, analogous structures in were validated using:
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¹H NMR: Characteristic peaks for the quinazolinone aromatic protons (δ 7.3–8.1 ppm), acetamide methylene (δ 3.8–4.2 ppm), and piperidine protons (δ 1.8–2.9 ppm).
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IR Spectroscopy: Stretching vibrations for carbonyl groups (1690 cm⁻¹) and sulfonamide bonds (1394, 1155 cm⁻¹) in related compounds .
Future Research Directions
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Synthesis and characterization: Prioritize experimental validation of the compound’s structure and purity.
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In vitro screening: Evaluate AChE inhibition, antioxidant capacity, and cytotoxicity against cancer cell lines.
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Molecular modeling: Perform docking studies against AChE, MPO, and KSP to predict binding modes.
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In vivo testing: Assess neuroprotective effects in models of Alzheimer’s disease or radiation-induced oxidative damage.
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